molecular formula C17H11Cl2N3O4 B2857192 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922066-26-0

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2857192
CAS No.: 922066-26-0
M. Wt: 392.19
InChI Key: CMNRDUOVBIKPPG-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a dichlorophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-ox

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a member of the oxadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H13_{13}Cl2_{2}N3_{3}O4_{4}
  • Molecular Weight : 360.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its cytotoxic effects against cancer cell lines and its mechanism of action.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole exhibit significant anticancer properties. Specifically, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • Cytotoxicity : The compound was tested against A549 (human lung adenocarcinoma) and C6 (rat glioma) cell lines. It exhibited cytotoxic effects comparable to cisplatin, a well-known chemotherapeutic agent. The IC50_{50} values were reported as follows:
    • A549: 0.125±0.020 mM0.125\pm 0.020\text{ mM}
    • C6: 0.349±0.046 mM0.349\pm 0.046\text{ mM}
    These findings indicate that the compound effectively inhibits cancer cell growth while showing minimal toxicity towards normal cells (NIH/3T3 mouse embryonic fibroblast cell line) .
  • Selectivity Index (SI) : The selectivity index is crucial for determining the potential therapeutic window of anticancer agents. Compounds with SI values significantly higher than 100 are considered promising candidates for further development. The studied compound demonstrated an SI indicative of high selectivity against cancer cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Oxadiazole derivatives have been identified as effective inhibitors of MMPs, enzymes that play critical roles in tumor progression and metastasis. The compound showed strong affinity for MMP-9, suggesting that it may hinder tumor invasiveness and angiogenesis .
  • Cell Cycle Arrest : Studies indicate that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is essential for preventing uncontrolled cell division characteristic of cancer .
  • Regulation of Apoptosis : The compound has been linked to the modulation of apoptotic pathways by influencing key proteins involved in cell survival and death . It promotes the formation of anti-apoptotic complexes that can protect cells from apoptosis under certain conditions.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

  • Study on A549 Cells : In a controlled laboratory setting, the compound demonstrated significant inhibition of A549 cell proliferation through both direct cytotoxic effects and modulation of apoptotic pathways .
  • Molecular Docking Studies : Docking simulations revealed that the compound binds effectively to active sites on target proteins involved in cancer progression, further supporting its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50_{50} (mM)Selectivity Index
CytotoxicityA5490.125 ± 0.020>300
CytotoxicityC60.349 ± 0.046>300
MMP InhibitionMMP-9Not specifiedHigh Affinity

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O4/c18-10-2-3-12(19)11(7-10)16-21-22-17(26-16)20-15(23)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRDUOVBIKPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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